Welcome to the BenchChem Online Store!
molecular formula C2ClF4IO3S B3049073 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate CAS No. 192569-10-1

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate

Cat. No. B3049073
M. Wt: 342.44 g/mol
InChI Key: JIOMRUABJNZXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06166157

Procedure details

Into a 400 mL stainless steel shaker tube was charged iodine (101.6 g, 0.4 mol) and chlorosulfonic acid (46.6 g, 0.4 mol). The reactor was cooled and evacuated, then tetrafluoroethylene (50 g, 0.8 mol) was transferred into the reactor. After being agitated and heated at 50° C. for 8 h, the product mixture was poured into ice water and the organic layer was separated. After drying with magnesium sulfate, the mixture was distilled to give low yield of ICF2CF2OSO2Cl (10 g), and a large amount of ICF2CF2Cl.
Quantity
101.6 g
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1]I.[Cl:3][S:4]([OH:7])(=[O:6])=[O:5].[F:8][C:9]([F:13])=[C:10]([F:12])[F:11]>>[S:4]([Cl:3])([O:7][C:10]([F:12])([F:11])[C:9]([I:1])([F:13])[F:8])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
101.6 g
Type
reactant
Smiles
II
Name
Quantity
46.6 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC(=C(F)F)F
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After being agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(OC(C(F)(F)I)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 7.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.